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Compound of Interest |

Compound Name: Etravirine hydrobromide
CAS No.: 1030633-38-5
Cat. No.: B3075465
Get Quote
. J

Executive Summary & Scientific Context

Etravirine (TMC125) is a second-generation NNRTI designed with high conformational flexibility
to overcome resistance mutations in HIV-1 reverse transcriptase. While the commercial form
(Intelence®) is supplied as the free base in an amorphous solid dispersion, the Hydrobromide
(HBr) salt represents a critical research target for solubility enhancement. Etravirine is a BCS
Class IV compound (low solubility, low permeability) with a high logP (>5) and a pKa of
approximately 3.75 (basic pyrimidine nitrogen).

The Analytical Challenge: Developing an HPLC method for Etravirine HBr requires navigating
three specific hurdles:

o Extreme Lipophilicity: The drug adheres strongly to stationary phases, requiring high organic
strength mobile phases to elute within a reasonable runtime.

o Salt Dissociation & pH Control: In solution, Etravirine HBr dissociates. If the mobile phase pH
rises above the pKa (3.75), the drug reverts to its practically insoluble free base form,
leading to peak tailing, precipitation on the column, and carryover.
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o Counter-ion Interference: While often overlooked, the bromide ion (

) has significant UV absorption below 215 nm. Method parameters must avoid these
wavelengths to prevent artifact peaks.

This guide provides a self-validating protocol for the robust analysis of Etravirine HBr, focusing
on stability-indicating capabilities.

Physicochemical Profiling & Method Strategy

Before initiating wet-lab work, the method parameters are derived from the molecule's intrinsic
properties.
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Property Value

Method Implication

pKa ~3.75 (Basic)

Mobile Phase pH: Must be
maintained at pH 3.0 — 3.5.
Reasoning: Keeping the pH <
pKa ensures the molecule

remains protonated (

), improving aqueous solubility

and peak shape.

LogP > 5.0 (Lipophilic)

Column: C18 is standard, but a
C8 or Phenyl-Hexyl phase may
offer better selectivity and
shorter retention times.
Organic Modifier: High %
Acetonitrile (ACN) is required
(>40%).

UV Max 311 nm, 234 nm

Detection:311 nm is optimal.
Reasoning: It provides high
sensitivity and eliminates
interference from the bromide
counter-ion (which absorbs
<215 nm) and common mobile

phase cutoffs.

Solubility Insoluble in water

Diluent: Samples must be
dissolved in 100% Methanol or
ACN before dilution with

mobile phase.

Method Development Workflow (DOT Diagram)
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Start: Etravirine HBr Profile

l

Solubility Check:
Dissolve in MeOH/ACN

:

UV Scan (200-400nm):
Select 311 nm (Avoid Br- interference)

l

Stationary Phase Selection:
C18 (High Carbon Load)

:

Mobile Phase Optimization:
Buffer pH 3.2 (Ammonium Acetate)
+ ACN (Gradient)

l

Initial Injection:
Check Tailing Factor & Retention

‘\
\
\
\
\\
Peak Tailing < 1.5? ‘\
\
\
\
\
Yes No \
1
|
Finalize Method Parameters

Action: Add 0.1% TEA
or Increase Buffer Conc.

Click to download full resolution via product page

Caption: Logical workflow for Etravirine HBr method development, prioritizing pH control and
UV selection to mitigate salt-specific artifacts.
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Optimized Chromatographic Conditions

This protocol is designed for High-Performance Liquid Chromatography (HPLC) with UV-PDA
detection.
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Parameter Specification Technical Rationale

HSS T3 technology provides
superior retention for polar
bases and withstands the

) 100% aqgueous conditions
XSelect HSS T3 or Kinetex

Column C18 (150 x 4.6 mm, 3.5 um or
5 um)

often needed at the start of
gradients, though Etravirine
requires high organic. The high
carbon load ensures robust
interaction with the lipophilic

drug.

Acidic pH ensures Etravirine

20 mM Ammonium Acetate, pH remains ionized (

3.2 (adjusted w/ Acetic Acid)

Mobile Phase A
), preventing precipitation and

tailing.

ACN has a lower UV cutoff and
Mobile Phase B Acetonitrile (HPLC Grade) lower viscosity than Methanol,

sharpening the peaks.

Isocratic Recommended:
45:55 (Buffer:ACN). Note: If

Mode Isocratic or Gradient ) - )
impurities are late-eluting, use
a gradient (see below).
] Standard flow for 4.6 mm ID
Flow Rate 1.0 mL/min
columns.
Primary quantification
Wavelength 311 nm
wavelength.[1][2][3]
o Depends on sensitivity
Injection Volume 10 - 20 pL )
requirements.
Controls viscosity and mass
Column Temp 30°C o
transfer kinetics.
] ) Etravirine typically elutes at 4—
Run Time ~10 - 15 minutes

6 mins in isocratic mode.
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Gradient Program (Alternative for Impurity Profiling)

Use this if resolving degradation products.

0-2 min: 60% B

2-10 min: 60% - 90% B (Linear Ramp)

10-12 min: 90% B (Wash)

12.1 min: 60% B (Re-equilibration)

Experimental Protocols
Standard Preparation

Objective: Create a stable stock solution that prevents precipitation.
e Stock Solution (1000 pg/mL):

o Accurately weigh 23.7 mg of Etravirine Hydrobromide (equivalent to ~20 mg Etravirine
base; Calculation: MW Salt / MW Base) into a 20 mL volumetric flask.

o Add 10 mL of Methanol. Sonicate for 5 minutes until completely dissolved.
o Make up to volume with Methanol.[1][4]
e Working Standard (50 pg/mL):
o Pipette 2.5 mL of Stock Solution into a 50 mL volumetric flask.
o Dilute to volume with Diluent (50:50 ACN:Buffer).

o Critical Step: Filter through a 0.45 um PVDF or PTFE syringe filter. Do not use Nylon filters
as they may adsorb lipophilic drugs.

Sample Preparation (Tablets/Bulk)

e Weigh and powder 20 tablets.
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» Transfer powder equivalent to 20 mg Etravirine into a 100 mL volumetric flask.

e Add 60 mL Methanol and sonicate for 20 minutes with intermittent shaking (maintain temp <
30°C).

e Dilute to volume with Methanol.
o Centrifuge a portion at 3000 rpm for 10 minutes.

» Dilute the supernatant with Diluent to reach the target concentration (e.g., 50 pg/mL).

System Suitability Testing (SST)

Run the Standard solution 6 times.
e RSD of Peak Area: < 2.0%
e Tailing Factor (T): < 1.5 (Strict control here indicates successful pH optimization).

e Theoretical Plates (N): > 2000

Forced Degradation (Stability Indicating)[5][6][7][8]

To demonstrate the method's specificity, the drug must be subjected to stress. Etravirine is
susceptible to oxidation and alkaline hydrolysis.[4]
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Stress Condition Protocol Expected Outcome

Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours Minimal degradation (< 5%).

Significant Degradation. Major
Base Hydrolysis 0.1 N NaOH, 60°C, 2 hours degradant likely elutes early

(more polar).

3% High Degradation. N-oxide
Oxidation formation likely. Resolution
, RT, 4 hours from main peak is critical.
Thermal 80°C Dry Heat, 24 hours Stable.
Photolytic UV Light (1.2M lux hours) Minor degradation.[4]

Degradation Pathway Visualization (DOT Diagram)

Major Pathway N-Oxide Impurity

(RT ~3.5 min)

Oxidative Stress
(H202)

Etravirine HBr
(RT ~5.0 min)

Alkaline Stress Ring Cleavage/Hydrolysis p| Hydrolytic Degradant
(NaOH) (RT ~2.8 min)

Click to download full resolution via product page

Caption: Predicted degradation pathways for Etravirine HBr. Oxidative and Alkaline stress
produce polar degradants that must be resolved (RT < Main Peak).

Method Validation Summary (ICH Q2)

e Linearity: 10 — 150% of target concentration (

)-

e Accuracy: Recovery studies at 50%, 100%, 150% levels (Acceptance: 98.0 — 102.0%).

o LOD/LOQ: Calculate based on Signal-to-Noise (3:1 and 10:1). Typical LOQ for Etravirine is
~0.05 pg/mL using this method.
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Robustness: Deliberately vary Flow Rate (0.1 mL/min), pH (£0.2 units), and Organic
composition (£2%).

o Note: Small changes in pH (e.g., 3.2 to 3.4) generally have minimal effect on retention due
to the logP dominance, but pH > 4.0 may cause peak broadening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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development-for-etravirine-hydrobromide-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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